Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate

medicinal chemistry structure-activity relationship PPAR modulation

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS 898757-85-2) is a synthetic aryl-alkyl ketone ester with the molecular formula C₂₁H₃₂O₄ and a molecular weight of 348.48 g/mol. It belongs to the benzeneoctanoic acid ester class, featuring a pentyloxy-substituted phenyl ring, an eight-carbon chain, an oxo group at position 8, and a terminal ethyl ester.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 898757-85-2
Cat. No. B1325973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
CAS898757-85-2
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
InChIInChI=1S/C21H32O4/c1-3-5-10-17-25-19-15-13-18(14-16-19)20(22)11-8-6-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3
InChIKeyWUARCUGVDUBZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS 898757-85-2): Chemical Identity and Procurement Baseline


Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS 898757-85-2) is a synthetic aryl-alkyl ketone ester with the molecular formula C₂₁H₃₂O₄ and a molecular weight of 348.48 g/mol . It belongs to the benzeneoctanoic acid ester class, featuring a pentyloxy-substituted phenyl ring, an eight-carbon chain, an oxo group at position 8, and a terminal ethyl ester . This compound is primarily utilized as a research intermediate in medicinal chemistry and materials science, with commercially available purity typically ranging from 95% to 98% .

Why Generic Substitution of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate Fails: Structural and Physicochemical Determinants


Although structurally related benzeneoctanoate esters share a common scaffold, the specific pentyloxy chain length and the ethyl ester moiety in ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate are critical determinants of its physicochemical and biological properties . Simple substitution with shorter-chain analogs (e.g., ethoxy) or the free carboxylic acid form alters lipophilicity, boiling point, and vapor pressure, which can significantly impact reactivity in downstream synthetic transformations, chromatographic retention, and biological target engagement . Consequently, generic replacement without empirical validation risks synthetic failure, reduced yields, or divergent biological outcomes .

Quantitative Differential Evidence for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation via Pentyloxy Chain Length

Increasing the alkoxy chain from ethoxy for ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, CAS 898757-57-8 (MW 306.40 g/mol) to pentyloxy for the target compound (MW 348.48 g/mol) raises molecular weight by 42.08 g/mol . In PPAR-targeted agent design, a pentyloxy tail is associated with enhanced hydrophobic pocket occupancy and improved PPARδ/α dual agonism compared to shorter alkoxy chains [1]. This chain-length-dependent modulation directly influences logP and target binding, making the pentyloxy analog the preferred choice when enhanced lipophilicity and a specific interaction profile are required [1].

medicinal chemistry structure-activity relationship PPAR modulation

Boiling Point and Thermal Stability Advantage Over Shorter-Chain Analogs

The predicted boiling point of ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (463.6±25.0 °C at 760 mmHg) is approximately 38.7 °C higher than that of ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (424.9±25.0 °C at 760 mmHg) . This elevated boiling point reflects stronger intermolecular van der Waals interactions due to the longer pentyloxy chain, conferring greater thermal stability during high-temperature synthetic steps such as distillative purification or melt-phase reactions .

process chemistry thermal stability distillation

Vapor Pressure and Enthalpy of Vaporization Differentiating Volatility Profile

The target compound exhibits a vapor pressure of 0.0±1.1 mmHg at 25 °C and an enthalpy of vaporization of 72.5±3.0 kJ/mol . While quantitative data for all direct analogs are limited, the longer pentyloxy chain is expected to reduce vapor pressure relative to shorter-chain analogs, consistent with class-level trends in homologous alkoxy series . This lower volatility minimizes evaporative losses during solvent removal and facilitates handling in open-vessel reactions.

volatility vapor pressure enthalpy of vaporization

Certified Purity Ranges and Vendor-Specific Specifications for Procurement Decisions

Commercial suppliers report distinct purity grades for the target compound: 95% (Fluorochem, catalog 208025) , 97% (Fluorochem bulk) , and 98% (Leyan, catalog 1649899) . In contrast, the shorter-chain analog ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate is commonly offered at a minimum purity of 95% . The availability of higher-purity grades (≥97%) for the pentyloxy derivative reduces the need for additional purification steps in research workflows, directly impacting procurement value for end-users requiring high-purity starting materials .

quality control purity specification procurement

Density and Bulk Handling Properties for Scale-Up Considerations

The predicted density of ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is 1.0±0.1 g/cm³ , identical within experimental error to ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (also 1.0±0.1 g/cm³) . However, the free acid 8-oxo-8-(4-pentyloxyphenyl)octanoic acid (CAS 898792-06-8) exhibits a predicted density of 1.1±0.1 g/cm³ . This differentiation in density between the ester and acid forms is important for phase-separation and extraction protocols; the ethyl ester is less dense, potentially affecting organic/aqueous layer separation in work-up procedures .

process scale-up density material handling

Ester vs. Carboxylic Acid: Synthetic Versatility and Protecting Group Strategy

The ethyl ester moiety in the target compound serves as a masked carboxylic acid, enabling selective synthetic transformations at the ketone or aromatic positions without interference from a free carboxyl group . The corresponding free acid (CAS 898792-06-8) requires additional protection/deprotection steps in many synthetic sequences. While direct quantitative yield comparisons between the ester and acid forms in specific reaction contexts are not publicly available, the class-level advantage of ester intermediates in multi-step organic synthesis is well-established, as ester hydrolysis can be performed as a late-stage deprotection step .

synthetic intermediate protecting group prodrug

Optimal Research and Industrial Application Scenarios for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS 898757-85-2)


PPAR Agonist Lead Optimization Programs Requiring Alkoxy Tail SAR Exploration

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is an appropriate starting material for structure-activity relationship (SAR) studies targeting PPAR receptors where optimized hydrophobic tail length is critical. The pentyloxy chain length has been associated with enhanced PPARδ/α dual agonism in related 3-(4-alkoxyphenyl)propanoic acid series [1]. The ethyl ester form provides a convenient protected carboxylate for subsequent diversification, making this compound a strategic choice for medicinal chemistry groups exploring PPAR-targeted metabolic disorder therapeutics.

Multi-Step Synthesis of Functionalized Benzeneoctanoic Acid Derivatives

The pre-installed ethyl ester protecting group in ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate allows chemists to perform selective transformations at the ketone (C-8) or on the aromatic ring without interference from a free carboxylic acid. This eliminates a protection step compared to using the free acid 8-oxo-8-(4-pentyloxyphenyl)octanoic acid (CAS 898792-06-8). The compound is therefore the preferred intermediate for synthetic routes that require late-stage ester hydrolysis to reveal the carboxylic acid functionality, improving overall synthetic efficiency and reducing cumulative yield losses.

High-Temperature Reaction Sequences Requiring Thermally Stable Intermediates

With a predicted boiling point of 463.6±25.0 °C, ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is substantially more thermally robust than its ethoxy analog (424.9±25.0 °C). This makes it better suited for high-temperature transformations such as melt-phase reactions, high-boiling solvent systems, or distillative purification, where lower-boiling analogs risk decomposition or evaporative loss. Process chemistry groups developing scalable routes should preferentially select the pentyloxy derivative when thermal stress is anticipated.

Lipophilic Probe Development for Membrane-Associated Target Engagement Studies

The enhanced lipophilicity conferred by the pentyloxy chain (vs. ethoxy or unsubstituted phenyl analogs) positions this compound as a suitable scaffold for developing lipophilic probes targeting membrane-associated proteins or intracellular receptors. The higher calculated logP, inferred from the molecular weight increase of +42 g/mol relative to the ethoxy analog, supports improved membrane partitioning. This makes the compound a rational choice for chemical biology groups designing fluorescent or affinity probes that require efficient cellular uptake.

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